(E)-4-((4-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Description
(E)-4-((4-Fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a Schiff base derivative synthesized via condensation of 4-amino-1,2,4-triazole-3-thiol with 4-fluorobenzaldehyde under acidic conditions . Its structure features a 1,2,4-triazole core substituted with a thiol group at position 3 and an (E)-configured imine linkage to a 4-fluorophenyl moiety. This compound exhibits moderate lipophilicity (cLogP = 5.27) and has been studied for antimicrobial, anticancer, and anti-tubercular activities .
Properties
IUPAC Name |
4-[(E)-(4-fluorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN4S/c10-8-3-1-7(2-4-8)5-12-14-6-11-13-9(14)15/h1-6H,(H,13,15)/b12-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTASNOIPDWQDB-LFYBBSHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NN2C=NNC2=S)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/N2C=NNC2=S)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((4-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-fluorobenzaldehyde with 4-amino-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-4-((4-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the benzylidene group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of (E)-4-((4-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is its antimicrobial properties. Studies have demonstrated that this compound exhibits significant activity against a range of bacterial and fungal strains.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 8 µg/mL |
The compound's mechanism of action involves the inhibition of specific enzymes crucial for microbial survival, making it a potential candidate for developing new antimicrobial agents.
Anticancer Properties
Recent research has also focused on the anticancer potential of this compound. Studies have shown that this compound can induce apoptosis in cancer cells through various pathways, including the activation of caspases.
Case Study: Apoptotic Induction in Cancer Cells
In vitro studies on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent increase in apoptotic markers such as cleaved caspase-3 and PARP. The IC50 values observed were significantly lower than those for conventional chemotherapeutic agents, suggesting enhanced efficacy with reduced toxicity .
Fungicidal Activity
The compound has shown promise as a fungicide in agricultural settings. Its ability to inhibit fungal growth can be leveraged to protect crops from various diseases.
Table 2: Fungicidal Efficacy Against Crop Pathogens
| Pathogen | Effective Concentration (EC) | Reference |
|---|---|---|
| Fusarium oxysporum | 50 µg/mL | |
| Botrytis cinerea | 25 µg/mL |
Field trials indicate that application of this compound significantly reduces fungal infection rates in treated crops compared to untreated controls.
Corrosion Inhibition
The compound has been investigated for its potential as a corrosion inhibitor in metal surfaces exposed to aggressive environments. Its thiol group is particularly effective in forming protective layers on metal surfaces.
Case Study: Corrosion Inhibition Performance
In a study assessing the performance of this compound on carbon steel in acidic media, results indicated a corrosion inhibition efficiency exceeding 90% at optimal concentrations. The protective mechanism was attributed to the formation of a stable adsorption layer on the metal surface .
Mechanism of Action
The mechanism of action of (E)-4-((4-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the fluorobenzylidene group can form hydrogen bonds and π-π interactions with the target, while the thiol group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituents at the benzylidene and aryl positions. Key comparisons include:
Key Observations :
- Electron-withdrawing groups (e.g., -Br, -Cl) increase lipophilicity and enhance antimicrobial activity but may elevate toxicity .
- Methoxy groups reduce toxicity by improving metabolic stability .
- Fluorine substitution balances lipophilicity and bioavailability, making it favorable for CNS-targeting drugs .
Spectral Data Comparison
NMR chemical shifts reflect electronic environments:
The deshielded imine proton (δ > 10 ppm) confirms Schiff base formation, while C=S resonance near 170 ppm is consistent across derivatives .
Biological Activity
(E)-4-((4-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential therapeutic applications based on recent research findings.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of 4-amino-5-mercapto-1,2,4-triazole with 4-fluorobenzaldehyde. The reaction is conducted in an acidic medium, often using acetic acid as a solvent. The resulting product can be purified through recrystallization from ethanol to yield a high-purity compound suitable for biological testing .
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and shown to possess significant inhibition against both Gram-positive and Gram-negative bacteria. For instance, the compound displayed effective antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 5 to 11 µg/mL against Mycobacterium tuberculosis strains .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Mycobacterium tuberculosis H37Rv | 5.5 |
| Multi-drug-resistant strains | 11 |
Anticancer Activity
Studies have also highlighted the potential anticancer properties of this triazole derivative. In vitro assays have shown that it inhibits the proliferation of various cancer cell lines, including human melanoma and triple-negative breast cancer cells. The compound's mechanism appears to involve the modulation of cellular pathways associated with cancer cell survival and migration .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| Human melanoma IGR39 | 12 |
| Triple-negative breast cancer MDA-MB-231 | 15 |
The biological activity of this compound is thought to be linked to its ability to inhibit key enzymes involved in bacterial and cancer cell metabolism. Specifically, it targets β-ketoacyl carrier protein synthase III (FABH) and β-ketoacyl ACP synthase I (KasA), which are crucial for fatty acid biosynthesis in bacteria . Additionally, the compound has shown potential in inhibiting pathways related to angiogenesis and metastasis in cancer cells .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Anti-Tubercular Activity : In a study examining its anti-tubercular properties, this compound was found to be effective against both sensitive and resistant strains of M. tuberculosis, demonstrating its potential as a lead compound for developing new anti-TB therapies .
- Cancer Cell Migration Inhibition : Another study focused on its effect on cancer cell migration revealed that the compound significantly reduced migration in vitro, suggesting its potential as an antimetastatic agent .
Q & A
Q. What are the standard synthetic routes for preparing (E)-4-((4-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol?
The compound is typically synthesized via Schiff base formation between 4-amino-4H-1,2,4-triazole-3-thiol and 4-fluorobenzaldehyde under reflux in ethanol. Key steps include:
Q. How is the compound characterized structurally?
Characterization employs:
- 1H/13C NMR : Peaks at δ ~14.04 (s, 1H, SH), δ ~8.92 (s, 1H, imine CH=N), and aromatic proton signals between δ 7.0–8.5 .
- FTIR : Stretching vibrations for C=N (~1600 cm⁻¹), SH (~2550 cm⁻¹), and C-F (~1220 cm⁻¹) .
- ESI-MS : Molecular ion [M+H]+ at m/z consistent with theoretical mass (e.g., 283.2/285.2 for brominated analogs) .
Q. What in vitro assays are used to screen its biological activity?
- Antimicrobial : Broth microdilution (MIC against Staphylococcus aureus and fungi like Candida albicans) .
- Antioxidant : DPPH radical scavenging at concentrations 1×10⁻³–1×10⁻⁴ M, with activity compared to ascorbic acid .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, A-549) with IC₅₀ values reported .
Advanced Research Questions
Q. How does the 4-fluorobenzylidene substituent influence biological activity compared to other analogs?
- Antiradical Activity : The 4-fluorobenzylidene group reduces DPPH scavenging (e.g., 78.42% → 72% at 1×10⁻³ M) compared to 2-hydroxybenzylidene derivatives, suggesting electron-withdrawing groups diminish radical stabilization .
- Antifungal Activity : It exhibits comparable efficacy to fluconazole against C. albicans (MIC = 16 µg/mL), outperforming nitro- or methoxy-substituted analogs .
- Structural Insight : The fluorine atom enhances lipophilicity and membrane penetration but may reduce hydrogen-bonding interactions in radical quenching .
Q. What methodologies resolve contradictions in toxicity and efficacy data?
- In Silico QSAR Models : Predict LD₅₀ (e.g., 1190 mg/kg for a related triazole) with cross-validation (R² > 0.85) to prioritize low-toxicity candidates .
- Dose-Dependent Studies : Acute toxicity (Class IV, per Sidorov classification) may mask subchronic effects; longitudinal in vivo studies (e.g., 14–28 days) are recommended .
- Mechanistic Profiling : Compare ROS generation (via fluorescence assays) and apoptosis pathways (caspase-3 activation) to explain divergent cytotoxicity .
Q. How can metal complexes enhance its pharmacological profile?
- Design : Coordinate with transition metals (e.g., Cu²⁺, Zn²⁺) to form octahedral complexes, improving DNA intercalation and redox activity .
- Efficacy : Metal complexes show 2–3× lower IC₅₀ values (e.g., 12.5 µM vs. 28 µM for free ligand against Hep-G2) due to enhanced cellular uptake .
- Characterization : Cyclic voltammetry confirms redox-active metal centers, while EPR validates geometry .
Methodological Notes
- Crystallography : Use SHELXL for refinement; space group data (e.g., P2₁/c) and H-bonding networks clarify stability .
- Molecular Docking : AutoDock Vina with PDB 1JIJ (fungal CYP51) predicts binding modes of the fluorophenyl moiety .
- Toxicity Reconciliation : Combine in vivo LD₅₀ with in vitro organoid models to assess hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
